molecular formula C20H25N3O B5910832 N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine

N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine

Cat. No. B5910832
M. Wt: 323.4 g/mol
InChI Key: VEUMUGUMYPCBHD-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as EMD-386088, is a chemical compound that has shown potential in scientific research for its pharmacological properties. This compound belongs to the class of piperazine derivatives and has been investigated for its use in various applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, its limited solubility in water and potential toxicity at high doses may pose challenges in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine. These include further investigations into its mechanism of action, exploration of its potential for use in combination with other drugs, and clinical trials to evaluate its safety and efficacy in treating various medical conditions. Additionally, the development of more efficient synthesis methods and modifications to improve its pharmacological properties may also be explored.

Synthesis Methods

N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine can be synthesized using a multistep process starting with 4-methylbenzylamine and 4-ethoxybenzaldehyde. The reaction involves the formation of a Schiff base followed by reduction with sodium borohydride to yield the final product.

Scientific Research Applications

N-(4-ethoxybenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has shown promising results in preclinical studies, exhibiting anxiolytic and antipsychotic effects.

properties

IUPAC Name

(Z)-1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-24-20-10-6-18(7-11-20)16-21-23-14-12-22(13-15-23)19-8-4-17(2)5-9-19/h4-11,16H,3,12-15H2,1-2H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMUGUMYPCBHD-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

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